Coumarine, 6-nitro-3-phenyl-
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Overview
Description
Coumarine, 6-nitro-3-phenyl- is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarine, 6-nitro-3-phenyl- typically involves the nitration of 3-phenylcoumarin. This can be achieved through the reaction of 3-phenylcoumarin with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out at low temperatures to control the nitration process and prevent over-nitration.
Industrial Production Methods
Industrial production of Coumarine, 6-nitro-3-phenyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Coumarine, 6-nitro-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted coumarins: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Coumarine, 6-nitro-3-phenyl- has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of fluorescent dyes and sensors due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of Coumarine, 6-nitro-3-phenyl- involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure and diverse biological activities.
3-Phenylcoumarin: A derivative with a phenyl group, known for its enhanced biological properties.
6-Nitrocoumarin: A derivative with a nitro group, studied for its unique chemical reactivity and applications.
Uniqueness
Coumarine, 6-nitro-3-phenyl- stands out due to the combined presence of both a nitro group and a phenyl group, which enhances its chemical reactivity and potential applications. The nitro group introduces additional sites for chemical modification, while the phenyl group improves its interaction with biological targets, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
6-nitro-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-15-13(10-4-2-1-3-5-10)9-11-8-12(16(18)19)6-7-14(11)20-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIIZXLAGCTAMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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